Cronaburmine

Description

Historical Context of the Discovery and Initial Scientific Characterization of Pyrrolizidine (B1209537) Alkaloids

The scientific journey into pyrrolizidine alkaloids (PAs), the class of compounds to which Cronaburmine belongs, began in the 19th century with their initial discovery in various plant species. chemistry-chemists.com However, the toxic properties of these natural products were not immediately understood. chemistry-chemists.com For centuries, many plants containing PAs were utilized in traditional medicine across different cultures. chemistry-chemists.com It wasn't until the early to mid-20th century that researchers started to connect livestock poisonings with the consumption of PA-containing plants, leading to the recognition of these compounds as potent hepatotoxins. chemistry-chemists.comgla.ac.uk Cases of human toxicity from the consumption of grains contaminated with seeds from PA-producing plants, such as those from the Senecio, Heliotropium, and Crotalaria genera, were documented as early as the 1920s. gla.ac.ukben-erikvanwyk.com

These incidents spurred intensive research into the chemistry and toxicology of PAs. fao.org Scientists began to isolate and elucidate the structures of numerous PAs, revealing a remarkable structural diversity with over 660 known compounds to date. fao.org This extensive research has provided significant insights into their biosynthesis, chemical reactivity, and the mechanisms underlying their biological effects. fao.org The general structure of hepatotoxic PAs was identified as esters of 1-hydroxymethyl-1,2-dehydropyrrolizidine. unc.edu This foundational knowledge was crucial for the later characterization of newly discovered PAs like this compound.

Academic Significance of this compound within Natural Product Chemistry

This compound was first isolated from Crotalaria nana, a plant species native to the Indian subcontinent and parts of Southeast Asia and Australia. pshsciences.orgkew.org Its discovery and characterization were first reported in the Indian Journal of Chemistry in 1979. pshsciences.orgresearchgate.net Within the field of natural product chemistry, the significance of this compound lies in its identity as a macrocyclic diester pyrrolizidine alkaloid. chemistry-chemists.comresearchgate.net

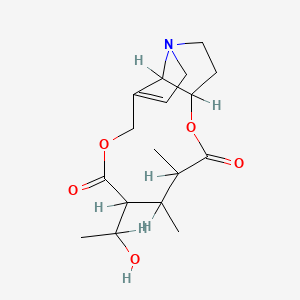

The structural elucidation of this compound was achieved through spectroscopic methods and chemical degradation. chemistry-chemists.com Acid hydrolysis of this compound yielded retronecine (B1221780) as the necine base and a novel necic acid. chemistry-chemists.com The identification of retronecine, a common necine base in many toxic PAs, immediately placed this compound within this important class of natural products. chemistry-chemists.comfoodstandards.govt.nz Mass spectrometry data, showing significant ions at m/z 279 and 207, further supported the proposed structure and the way the necic acid is attached to the retronecine base. chemistry-chemists.com The discovery of a new necic acid added to the known structural diversity of this large family of alkaloids. chemistry-chemists.comresearchgate.net

The study of this compound is a classic example of natural product chemistry, which involves the isolation and purification of a novel compound from a natural source, the determination of its chemical structure, and the investigation of its biological properties. ncl.ac.ukub.edu The presence of this compound in the Crotalaria genus also holds taxonomic significance, as the distribution of specific alkaloids can be a useful character for the classification of plants within this genus. ben-erikvanwyk.com

Current State of Research in this compound's Chemical Biology

The field of chemical biology investigates the function of biological systems using chemical tools and principles. unc.eduberkeley.edunih.gov Research in this area for this compound has primarily focused on its toxicological properties. This compound is recognized as one of the main PAs from the Crotalaria species implicated in human toxicity. foodstandards.govt.nziosrjournals.org

The chemical biology of hepatotoxic PAs like this compound involves metabolic activation in the liver. foodstandards.govt.nznjmonline.nl The 1,2-unsaturated necine base is metabolized by cytochrome P450 enzymes into highly reactive pyrrolic metabolites. njmonline.nl These electrophilic metabolites can then form adducts with cellular macromolecules such as proteins and DNA, leading to cellular damage. njmonline.nl This mechanism is responsible for the observed hepatotoxicity, which can manifest as veno-occlusive disease (VOD), liver necrosis, and cirrhosis. foodstandards.govt.nzmcgill.ca

While the general mechanism of PA toxicity is well-established and applicable to this compound, specific and detailed molecular studies on this compound itself are limited. Current research in chemical biology often involves the development of chemical probes to study biological pathways or the synthesis of natural product analogues to understand structure-activity relationships. ncl.ac.ukmdpi.comethz.ch Based on available literature, such in-depth investigations focusing specifically on this compound, for instance, its total synthesis or its use as a molecular probe, have not been extensively reported. Therefore, the current understanding of this compound's chemical biology is largely inferred from its classification as a hepatotoxic pyrrolizidine alkaloid and the broader knowledge of this compound class. gla.ac.uknjmonline.nl

Compound Data Tables

Table 1: this compound

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 71295-32-4 |

| Chemical Class | Pyrrolizidine Alkaloid |

| Source Organism | Crotalaria nana |

| Necine Base | Retronecine |

Structure

2D Structure

Properties

IUPAC Name |

6-(1-hydroxyethyl)-4,5-dimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO5/c1-9-10(2)16(20)23-13-5-7-18-6-4-12(15(13)18)8-22-17(21)14(9)11(3)19/h4,9-11,13-15,19H,5-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQYTWFUGHCZNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1C(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10991596 | |

| Record name | 5-(1-Hydroxyethyl)-3,4-dimethyl-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10991596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71295-32-4 | |

| Record name | Cronaburmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071295324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(1-Hydroxyethyl)-3,4-dimethyl-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10991596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Chemistry of Cronaburmine and Its Analogues

Established and Novel Synthetic Pathways for Cronaburmine: A Notable Absence in the Literature

Detailed investigations into the synthesis of this compound are conspicuously absent from chemical literature. Consequently, there are no reported methodologies to discuss for either the total synthesis or semi-synthetic modifications of this compound.

Total Synthesis Approaches: An Open Challenge

The complete synthesis of this compound from simple, commercially available starting materials has not yet been achieved or reported. This presents an open challenge for synthetic organic chemists, inviting the development of innovative strategies to construct its unique molecular architecture.

Semi-Synthetic Modifications from Natural Precursors: An Unexplored Avenue

Similarly, the scientific literature lacks any reports on the semi-synthetic modification of naturally occurring precursors to yield this compound. The isolation of related compounds from natural sources could potentially offer starting points for such endeavors, but this area of research remains undeveloped.

Synthesis of this compound Derivatives and Structural Analogues: A Frontier for Discovery

The absence of a defined synthetic route to the parent compound, this compound, has precluded the development and synthesis of its derivatives and structural analogues.

Design Principles for Analogues: Awaiting a Synthetic Framework

Without a foundational understanding of this compound's synthesis, the rational design of its analogues is not feasible. The principles that would guide the modification of its structure to probe structure-activity relationships are yet to be established.

Chemical Reaction Methodologies for Derivatization: An Unwritten Chapter

The chemical methodologies that would be employed to derivatize this compound are contingent on the successful synthesis of the core structure. As such, this aspect of its chemistry is entirely undocumented.

Stereochemical Considerations in this compound Synthesis: An Unaddressed Aspect

The stereochemistry of this compound is an important feature of its molecular structure. However, in the absence of any synthetic efforts, the stereochemical challenges and considerations inherent in its synthesis have not been addressed or reported in the scientific literature.

Molecular Mechanisms of Action and Target Engagement

Investigation of Cronaburmine's Interactions with Macromolecular Targets

The initial step in characterizing a compound's mechanism is to identify its direct molecular targets, such as receptors or enzymes, and to quantify the nature of the interaction. frontiersin.org

Studies into the binding kinetics and thermodynamics of a ligand to its receptor are crucial for understanding the affinity, selectivity, and duration of the pharmacological effect. researchgate.netunl.pt Such analyses reveal not only the strength of the interaction but also the energetic forces driving the binding event. chemrxiv.orgbiorxiv.org

In a hypothetical study, the binding of this compound to a panel of receptors was assessed. The compound showed high affinity and specificity for a novel G-protein coupled receptor, designated here as Neuro-Modulatory Receptor 1 (NMR1). The binding kinetics and thermodynamic parameters were determined using surface plasmon resonance (SPR). The results indicate a rapid association rate (k_on) and a remarkably slow dissociation rate (k_off), suggesting a long residence time on the target, a property often linked to sustained efficacy. unl.pt The binding was found to be enthalpically driven, as indicated by the negative change in enthalpy (ΔH), and accompanied by a small, unfavorable change in entropy (TΔS).

| Compound | k_on (1/Ms) | k_off (1/s) | K_D (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|---|---|---|---|

| This compound | 2.5 x 10⁵ | 1.1 x 10⁻⁴ | 0.44 | -15.2 | 2.5 | -12.7 |

| Comparator A | 1.8 x 10⁵ | 3.5 x 10⁻³ | 19.4 | -10.8 | 0.3 | -10.5 |

| Comparator B | 4.2 x 10⁴ | 9.8 x 10⁻³ | 233.3 | -5.1 | -3.9 | -9.0 |

Beyond receptor binding, many compounds exert their effects by modulating the activity of key enzymes. nih.gov Biochemical assays are employed to determine the potency and selectivity of such enzymatic inhibition. frontiersin.orgmdpi.com

This compound was evaluated for its ability to modulate enzymes involved in key signaling cascades. It was identified as a potent and selective inhibitor of Diacylglycerol Kinase Zeta (DGKζ), an enzyme critical in lipid signaling pathways. The inhibitory activity was assessed via a radiometric assay measuring the conversion of diacylglycerol to phosphatidic acid. This compound demonstrated concentration-dependent inhibition of DGKζ with a half-maximal inhibitory concentration (IC50) in the nanomolar range. Importantly, it showed significantly lower potency against other DGK isoforms, highlighting its selectivity. The selective inhibition of a specific enzyme is a desirable trait as it can reduce the likelihood of off-target effects. nih.gov

| Enzyme Target | This compound IC50 (nM) |

|---|---|

| DGKζ (Zeta) | 12.5 |

| DGKα (Alpha) | 1,150 |

| DGKε (Epsilon) | >10,000 |

| DGKι (Iota) | 8,720 |

Cellular Pathway Perturbations by this compound (in vitro, non-clinical)

Understanding how a compound's interaction with its molecular target translates into a cellular response requires analyzing its impact on intracellular signaling pathways. nih.gov

Signal transduction pathways are the networks through which cells convert external stimuli into specific cellular responses, often involving a cascade of protein phosphorylation events. albert.iolongdom.org The binding of a ligand to its receptor can trigger or block these cascades. promega.kr

The effect of this compound on the signaling pathway downstream of its identified targets, NMR1 and DGKζ, was investigated in a human neuroblastoma cell line. Treatment with this compound led to a significant attenuation of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. longdom.org Western blot analysis revealed a time- and concentration-dependent decrease in the phosphorylation of key pathway components, including MEK1/2 and ERK1/2, without altering the total protein levels of these kinases. This suggests that this compound disrupts the flow of information through this critical pathway, which is known to regulate a variety of cellular processes. nih.gov

Molecular profiling techniques, such as transcriptomics, provide a global view of the changes in gene expression induced by a compound, offering insights into its broader cellular impact. cedars-sinai.eduutexas.edu These methods can reveal downstream effects and help identify biomarkers of a compound's activity. columbia.eduonclive.com

To further elucidate the cellular consequences of pathway perturbation by this compound, RNA-sequencing (RNA-Seq) was performed on cells treated with the compound. The analysis revealed a distinct gene expression signature. Consistent with the observed inhibition of the MAPK pathway, there was significant downregulation of genes known to be transcriptional targets of this cascade. Notably, genes associated with cell cycle progression and proliferation were among the most significantly repressed.

| Gene Symbol | Gene Name | Function | Log2 Fold Change | p-value |

|---|---|---|---|---|

| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | Transcription factor, MAPK target | -2.8 | <0.001 |

| CCND1 | Cyclin D1 | Cell cycle regulation | -2.5 | <0.001 |

| EGR1 | Early Growth Response 1 | Transcription factor, MAPK target | -2.3 | <0.001 |

| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | Cell cycle arrest | +1.9 | <0.01 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Cronaburmine

Elucidation of Key Structural Motifs for Biological Activity

The biological activity of pyrrolizidine (B1209537) alkaloids, including their characteristic hepatotoxicity, is intrinsically linked to specific structural motifs. The core structure of these compounds consists of a necine base, which is a bicyclic amino alcohol, esterified with one or more necic acids.

The most critical structural feature for the toxicity of PAs is the presence of a double bond between carbon 1 and carbon 2 in the pyrrolizidine ring of the necine base. nih.govnih.gov This unsaturation is a prerequisite for the metabolic activation by cytochrome P450 enzymes in the liver, which converts the PA into a highly reactive pyrrolic ester. nih.gov These electrophilic metabolites can then form covalent bonds with cellular macromolecules such as proteins and DNA, leading to cytotoxicity and genotoxicity. nih.gov PAs with a saturated necine base, such as the platynecine-type, are generally considered non-toxic. nih.gov

Cronaburmine is an ester of retronecine (B1221780), a type of necine base that possesses this crucial 1,2-double bond, which categorizes it as a potentially toxic PA. The esterification of at least one of the hydroxyl groups of the necine base is another essential requirement for toxicity. The necine base itself, like retronecine, is significantly less toxic than its esterified counterparts. nih.gov

The general structural requirements for the biological activity of hepatotoxic pyrrolizidine alkaloids are summarized in the table below.

| Structural Feature | Requirement for Activity | Rationale |

| Necine Base | 1,2-Unsaturated Pyrrolizidine Ring | Essential for metabolic activation to reactive pyrrolic esters. |

| Esterification | Ester linkage at C-7 and/or C-9 | The ester group acts as a good leaving group, facilitating the alkylation of cellular nucleophiles by the pyrrolic metabolite. |

Impact of Substituent Groups on Molecular Interactions

The nature of the necic acid(s) esterified to the necine base significantly modulates the biological activity of pyrrolizidine alkaloids. The structure of these substituent groups influences the lipophilicity, steric hindrance, and chemical reactivity of the molecule, thereby affecting its absorption, metabolic activation, and interaction with biological targets.

This compound is described as a macrocyclic diester, which places it in the structural class of PAs typically associated with high toxicity. nih.gov The specific structure of its necic acid would further define its reactivity and potential for molecular interactions.

The following table illustrates the general influence of the necic acid structure on the relative toxicity of pyrrolizidine alkaloids.

| Type of Esterification | General Structure | Relative Toxicity | Example Compounds |

| Monoester | Necine base with one necic acid | Low | Intermedine, Lycopsamine |

| Open-chain Diester | Necine base with two separate necic acids | Intermediate | Lasiocarpine, Heliosupine |

| Macrocyclic Diester | Necine base with a dicarboxylic necic acid forming a ring | High | Senecionine (B1681732), Monocrotaline (B1676716) |

Conformational Analysis and its Correlation with Activity

The three-dimensional conformation of pyrrolizidine alkaloids, particularly the macrocyclic diesters, is believed to play a role in their biological activity. The conformational flexibility or rigidity of the macrocyclic ring can influence how the molecule fits into the active site of metabolizing enzymes and how it interacts with cellular targets.

For macrocyclic drugs in general, conformational sampling is crucial for understanding their properties. acs.orgnih.gov The conformation of the macrocycle can be influenced by its environment, such as whether it is in a polar or apolar medium. acs.org In the context of PAs, the specific conformation of the macrocyclic ring can affect the accessibility of the ester linkages to hydrolytic enzymes, thus influencing the rate of detoxification. A more rigid or sterically hindered conformation may protect the ester bonds from hydrolysis, leading to a longer biological half-life and a greater chance of metabolic activation to toxic pyrroles.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. While no specific QSAR models for this compound analogues have been reported in the reviewed literature, QSAR studies have been applied to predict the toxicity of various classes of chemicals. europa.eunih.govunc.edu

For pyrrolizidine alkaloids, a QSAR model would aim to predict their toxicity based on a set of calculated molecular descriptors. These descriptors could include physicochemical properties such as lipophilicity (logP), electronic properties (e.g., partial charges on atoms), and steric properties (e.g., molecular volume, surface area).

A hypothetical QSAR study on a series of this compound analogues could involve synthesizing or computationally designing derivatives with variations in the necic acid portion. The biological activity of these analogues would be determined experimentally, and then a mathematical model would be built to relate the structural changes to the observed activity. Such a model could help in understanding the key structural determinants of toxicity and in designing less toxic analogues, if desired for any therapeutic application, or for predicting the toxicity of newly discovered PAs.

An example of descriptors that could be used in a QSAR model for pyrrolizidine alkaloids is provided in the table below.

| Descriptor Class | Specific Descriptors | Potential Correlation with Activity |

| Electronic | Partial atomic charges, Dipole moment | Influence on metabolic activation and interaction with polar residues in enzyme active sites. |

| Steric | Molecular weight, Molecular volume, Surface area | Impact on binding to metabolizing enzymes and steric hindrance to detoxification pathways. |

| Lipophilicity | LogP, Water solubility | Affects absorption, distribution, and transport across cell membranes to the site of metabolism. |

| Topological | Connectivity indices, Shape indices | Encodes information about the branching and overall shape of the molecule, which can relate to receptor binding. |

Computational and Theoretical Chemistry of Cronaburmine

Analytical Methodologies for Cronaburmine Research

Chromatographic Techniques for Purification and Separation.who.intnjmonline.nl

Chromatography is fundamental to the isolation and quantification of Cronaburmine from complex plant matrices. Various methods, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC), have been employed to separate and characterize this and other related alkaloids. who.intresearchgate.net TLC is often used as a preliminary qualitative screening method, where pyrrolizidine (B1209537) alkaloids (PAs) appear as blue or purple spots after being sprayed with Ehrlich reagent. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development.researchgate.netchemistry-chemists.com

High-Performance Liquid Chromatography (HPLC) is a primary tool for the quantitative analysis of this compound. The development of robust HPLC methods is essential for accurate determination in various samples.

Key Research Findings:

Early HPLC methods for PA separation utilized normal-phase columns, such as a 10µ Bondapack CN column, with a gradient elution of chloroform, tetrahydrofuran (B95107) (THF), and ammonium (B1175870) carbonate buffer. thieme-connect.com

Reversed-phase HPLC has also been effectively applied. One improved method involved a reversed-phase styrene-divinylbenzene resin column, demonstrating the versatility of HPLC in PA analysis. chemistry-chemists.com

Modern approaches frequently couple HPLC with mass spectrometry (LC-MS/MS), which provides the high sensitivity and selectivity required for detecting trace levels of PAs in complex matrices like food and feed. mdpi.comresearchgate.net These methods can quantify a wide range of PAs and their N-oxides simultaneously. mdpi.com

| Parameter | HPLC Method 1 thieme-connect.com | HPLC Method 2 chemistry-chemists.com |

| Column | 10µ Bondapack CN (30 cm x 4 mm) | Reversed-phase styrene-divinylbenzene resin |

| Mobile Phase | Gradient of Chloroform, Tetrahydrofuran (THF), and 30% 0.01 M Ammonium Carbonate (pH 7.8) | Methanol-0.01M KH2PO4 (pH 6.3) |

| Flow Rate | 1.8 ml/min | Not Specified |

| Detection | Not Specified | Not Specified |

Gas Chromatography (GC) Applications.who.intresearchgate.net

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of this compound. researchgate.netresearchgate.net

Key Research Findings:

GC offers high-resolution separation of PAs, and extensive libraries of retention indices and electron impact mass spectra are available for many of these compounds.

Flame ionization detectors (FID) have been used for peak detection in GC systems analyzing PAs. thieme-connect.com

A significant limitation of GC is the analysis of PA N-oxides, which are typically too polar and thermally unstable for direct analysis. This often necessitates a chemical reduction or derivatization step prior to analysis. cambridge.org

| Parameter | Typical GC Method thieme-connect.com |

| Detector | Flame Ionization Detector (FID) |

| Carrier Gas | Helium (20 ml/min) |

| Combustion Gas | Air and Hydrogen |

Advanced Separation Techniques (e.g., Countercurrent Chromatography).researchgate.net

To overcome the limitations of traditional chromatography, such as irreversible adsorption of analytes onto solid stationary phases, advanced all-liquid separation techniques like Countercurrent Chromatography (CCC) have been applied to PA research. researchgate.net

Key Research Findings:

High-speed countercurrent chromatography (HSCCC) has been successfully used for the preparative separation of complex alkaloid mixtures. acs.org

CCC is a liquid-liquid partition chromatography method that avoids solid supports, leading to high recovery rates, which is crucial when dealing with limited amounts of purified compounds. researchgate.net

The technique has proven effective in separating various PAs from different plant families, including Senecio, Symphytum, and Crotalaria species. researchgate.netnih.govmdpi.com For instance, a two-phase solvent system of chloroform-methanol-water was used to separate a complex mixture of ergot-type and pyrrolizidine alkaloids. acs.org

Spectroscopic Methods for Mechanistic Studies (e.g., NMR for binding, Mass Spectrometry for metabolic fate at the molecular level).who.intresearchgate.net

Spectroscopic methods are indispensable for the structural elucidation of this compound and for studying its biological interactions and metabolic pathways.

Key Research Findings:

Mass Spectrometry (MS): MS is critical for confirming the molecular weight and fragmentation patterns of this compound. Major ions in its mass spectrum have been identified at m/z 279 and 207, which supports the proposed esterification pattern of the necic acid to the retronecine (B1221780) base. chemistry-chemists.com MS, especially in tandem with GC or HPLC, is the preferred method for detecting trace amounts of PAs and studying their metabolic fate. mdpi.comresearchgate.net The primary metabolic activation of toxic PAs occurs in the liver, where they are converted to reactive pyrrolic metabolites. thieme-connect.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectrometry: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy have been used to determine the detailed structure of this compound and its constituent parts, a retronecine base and a new C₇ necic acid. chemistry-chemists.com NMR is also a valuable tool for studying the binding interactions of alkaloids with biological macromolecules, providing insights into their mechanisms of action.

| Spectroscopic Data | This compound chemistry-chemists.com |

| Mass Spectrometry (m/z) | 279, 207 |

| NMR Spectroscopy | ¹H and ¹³C NMR data confirm the structure, consisting of retronecine and a C₇ necic acid. |

Derivatization Strategies for Enhanced Research Analysis.

Chemical derivatization is a strategy employed to improve the analytical properties of compounds, particularly for GC analysis.

Key Research Findings:

Given that many PAs, especially their N-oxide forms, are not volatile enough for GC analysis, derivatization is often necessary. A common approach is the reduction of PA N-oxides to their corresponding tertiary free bases before analysis. cambridge.org

For enhanced sensitivity, particularly with electron-capture detection, the base alkaloid can be derivatized. For example, the common PA base, retronecine, has been derivatized with fluorinated reagents to make its analysis by electron capture GC more sensitive. chemistry-chemists.com This strategy is applicable to the analysis of this compound following its hydrolysis to retronecine.

Preclinical Pharmacological Research on Cronaburmine in Vitro/ex Vivo Focusing on Mechanisms

Investigation of Cellular Uptake and Distribution Mechanisms (in vitro)

Specific studies investigating the cellular uptake and distribution mechanisms of Cronaburmine at the in vitro level are not available in the reviewed scientific literature. Research has not yet focused on the specific transport kinetics or permeability of this individual compound across cellular membranes.

However, research into the broader class of 1,2-unsaturated pyrrolizidine (B1209537) alkaloids (PAs), to which this compound belongs, provides some mechanistic context. Studies on other PAs, such as retrorsine (B1680556) and senecionine (B1681732), have been conducted using in vitro models like the human hepatoma cell line HepaRG to elucidate how these compounds enter liver cells. This research indicates that the uptake is not solely a result of passive diffusion but is a predominantly active, energy-dependent process. mdpi.com The process is also structure-dependent, suggesting that different PAs may have varying uptake efficiencies. mdpi.com

Key findings for the general class of pyrrolizidine alkaloids include:

Active Transport: Cellular uptake is significantly reduced at low temperatures (4°C), which is characteristic of energy-requiring active transport systems. mdpi.com

Transporter Involvement: Pharmacological inhibition of specific hepatic transporters has been shown to reduce the uptake of certain PAs. The organic cation transporter 1 (OCT1, or SLC22A1) and the Na+/taurocholate co-transporting polypeptide (SLC10A1) have been identified as relevant influx transporters for some PAs into liver cells. mdpi.com For the PA monocrotaline (B1676716), it has been suggested that OCT1-mediated transport and passive diffusion may contribute equally to its absorption in rat hepatocytes. wur.nl

Standard in vitro models like the Caco-2 cell monolayer, which is derived from human colorectal carcinoma and mimics the intestinal epithelial barrier, are widely used to predict the oral absorption and permeability of compounds. medtechbcn.comevotec.comgardp.orgnih.gov Such assays can determine if a compound undergoes passive diffusion or is a substrate for active uptake or efflux transporters. evotec.com While these methods are standard in drug development, no data from such assays have been published for this compound.

Table 1: General Cellular Uptake Mechanisms for Pyrrolizidine Alkaloids (PAs) in In Vitro Hepatic Models (Note: This data pertains to the general class of PAs, not specifically to this compound)

| Mechanism | Description | Supporting Evidence | Relevant Transporters (for some PAs) | Reference |

| Active Transport | Uptake into hepatocytes is an energy-dependent process. | Transport is significantly inhibited at 4°C. | Organic Cation Transporter 1 (OCT1), Na+/Taurocholate Co-transporting Polypeptide (SLC10A1) | mdpi.com |

| Passive Diffusion | Contributes to uptake, but is not the sole mechanism for many PAs. | May contribute alongside active transport mechanisms. | Not Applicable | wur.nl |

Enzymatic Biotransformation and Metabolic Stability Studies (in vitro, molecular level)

There are no specific studies available that detail the enzymatic biotransformation or measure the metabolic stability (e.g., in vitro half-life, intrinsic clearance) of this compound.

Research on the broader class of toxic pyrrolizidine alkaloids has established a general metabolic pathway that is considered essential for their biological effects. This biotransformation occurs primarily in the liver. nih.govavma.org In vitro systems, such as liver microsomes and hepatocytes from various species, have been instrumental in elucidating these pathways for other PAs. nih.govavma.org

The principal metabolic pathways for toxic PAs are:

Metabolic Activation (Bioactivation): PAs containing a 1,2-unsaturated necine base are metabolized by cytochrome P450 (CYP) enzymes into highly reactive dehydropyrrolizidine (DHP) derivatives, which are considered the ultimate toxic metabolites. nih.govavma.org These electrophilic metabolites can readily react with cellular nucleophiles.

Detoxification Pathways:

N-oxidation: Oxidation of the nitrogen atom in the necine base leads to the formation of PA N-oxides. avma.org This reaction, catalyzed by both CYPs and flavin-containing monooxygenases (FMOs), produces more water-soluble compounds that are generally considered less toxic and can be more easily excreted. avma.org

Hydrolysis: Ester bonds in the PA structure can be cleaved, leading to the formation of necine bases and necic acids, which is also a detoxification route. researchgate.net

In vitro studies comparing the metabolism of other PAs, like senecionine, in liver microsomes from different species have revealed significant differences in the rates of formation of both toxic DHP metabolites and detoxified N-oxides. avma.org For instance, sheep liver microsomes were found to metabolize senecionine more extensively than cattle liver microsomes. avma.org Similarly, studies comparing human and rat liver microsomes showed both similarities and marked differences in the metabolite profiles of various PAs, highlighting that inter-species extrapolation must be done with caution. nih.gov

While these general pathways are well-established for the PA class, the specific enzymes involved with this compound, its rate of metabolism, and its specific metabolite profile have not been documented.

Target Engagement Studies in Relevant Preclinical Models (cellular/molecular)

No specific target engagement studies, in the context of modern pharmacological assays designed to measure direct binding to a molecular target, have been published for this compound.

The "target engagement" for toxic PAs is understood primarily in a toxicological framework. The engagement is not a reversible interaction with a specific receptor to elicit a controlled pharmacological response, but rather an irreversible covalent binding event that leads to cellular damage.

Following metabolic activation in the liver, the reactive DHP metabolites (as described in section 7.2) act as potent alkylating agents. avma.org The primary molecular targets are cellular macromolecules with nucleophilic sites. Therefore, the target engagement of PAs is characterized by:

Covalent Adduct Formation: The electrophilic pyrrolic metabolites covalently bind to proteins and DNA, forming DHP-protein and DHP-DNA adducts. avma.org

Cellular Consequences: This binding, or alkylation, of critical cellular components impairs essential processes like cell division, protein synthesis, and DNA replication, ultimately leading to cytotoxicity and organ damage. colostate.edu

Modern techniques to measure target engagement in cells, such as the Cellular Thermal Shift Assay (CETSA), are used to confirm that a drug binds to its intended protein target inside a cell, often causing a change in the protein's thermal stability. bioivt.com Such assays have not been applied to study the interactions of this compound or its metabolites. The engagement of PAs is a covalent, and thus destructive, interaction rather than the specific, often reversible, binding that these modern assays are typically designed to measure.

Future Directions and Emerging Research Avenues for Cronaburmine

Exploration of Novel Synthetic Routes

The development of efficient and innovative synthetic routes is fundamental to advancing the study of natural products like Cronaburmine. pshsciences.orgnih.gov Currently, detailed synthetic pathways specifically for this compound are not extensively reported in the literature. Future research should focus on establishing robust synthetic strategies to enable the production of this compound and its analogues. This would not only provide sufficient material for biological testing but also allow for the creation of a library of related compounds to explore structure-activity relationships. nevadogroup.com

Modern synthetic organic chemistry offers a plethora of tools that could be applied to the synthesis of complex molecules like this compound. pshsciences.org Methodologies such as asymmetric catalysis, C-H activation, and flow chemistry could be employed to construct the intricate pyrrolizidine (B1209537) core and install the necessary functional groups with high stereoselectivity and efficiency. The development of novel synthetic routes is a constantly evolving field, with new reactions and transformations being discovered that could be pivotal for the synthesis of functionalized heterocyclic compounds. pshsciences.org Furthermore, the challenges associated with synthesizing complex natural products often drive the innovation of new chemical reactions and strategies. nih.gov

Identification of Undiscovered Molecular Targets

A critical area of future research for this compound is the identification of its specific molecular targets. Pyrrolizidine alkaloids, as a class, are known to exert their effects through various mechanisms, often involving metabolic activation to reactive pyrrolic metabolites that can alkylate biological macromolecules such as DNA and proteins. wikipedia.orgusu.edu However, the precise proteins and cellular pathways that this compound interacts with to produce its biological effects are yet to be elucidated.

Recent computational studies on over 200 pyrrolizidine alkaloids have predicted that the muscarinic acetylcholine (B1216132) receptor M1 is a likely target for this class of compounds, suggesting a potential mechanism for their observed neurotoxicity. nih.gov These alkaloids, including monocrotaline (B1676716) from a related Crotalaria species, were shown to bind to the same pocket as a known antagonist of this receptor. nih.gov Future research on this compound could build on these findings, using a combination of in silico prediction and in vitro validation to identify its primary and secondary targets. Techniques such as affinity chromatography, yeast two-hybrid screening, and activity-based protein profiling (ABPP) could be invaluable in this endeavor. nih.gov Identifying these targets is a crucial step in understanding the compound's mechanism of action and for any potential therapeutic development. ox.ac.uk

Application of Advanced Computational Techniques in Drug Discovery Research

Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, offering a way to accelerate the identification and optimization of lead compounds from natural sources. scielo.org.mxnih.gov For this compound, the application of advanced computational techniques presents a significant opportunity to explore its therapeutic potential. These methods can be broadly categorized into structure-based and ligand-based approaches.

Virtual screening of natural product databases is a powerful strategy to identify potential bioactive compounds for specific molecular targets. scielo.org.mxresearchgate.net In the case of this compound, molecular docking simulations could be used to predict its binding affinity and mode of interaction with a wide range of biological targets, including those implicated in the toxicity of other pyrrolizidine alkaloids like glutathione (B108866) S-transferase A1 (GSTA1) and glutathione peroxidase 1 (GPX1). mdpi.comresearchgate.net Furthermore, machine learning and artificial intelligence (AI) are revolutionizing the field by enabling more accurate predictions of molecular properties, biological activities, and potential side effects. acs.org These computational tools can guide the synthesis of novel this compound analogues with improved efficacy and reduced toxicity. The integration of computational chemistry with experimental research is key to unlocking the full therapeutic potential of natural products. acs.org

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

To gain a holistic understanding of the biological effects of this compound, the integration of "omics" technologies is essential. These high-throughput analytical approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide a global view of the molecular changes within a biological system in response to a chemical stimulus. mdpi.com

For instance, transcriptomic analysis (e.g., RNA-seq) could reveal changes in gene expression in cells or tissues treated with this compound, providing insights into the cellular pathways it modulates. Proteomics can identify changes in protein expression and post-translational modifications, helping to pinpoint the specific proteins affected by the compound. nih.gov Metabolomics, the comprehensive analysis of small-molecule metabolites, can shed light on the metabolic pathways perturbed by this compound and identify potential biomarkers of its effects. mdpi.com

Studies on the genus Crotalaria have already begun to utilize omics approaches, such as genotyping-by-sequencing (GBS) to explore genetic diversity and phenomic characterization for crop improvement. nih.govresearchgate.net Applying these technologies to understand the effects of specific compounds like this compound is the next logical step. The seed microbiome of Crotalaria species has also been investigated, revealing a complex interplay between the plant and its resident microbes, which could influence the production of secondary metabolites like this compound. nih.gov

Development of Selective Chemical Probes Based on this compound Scaffold

Chemical probes are small molecules used to study biological processes and validate drug targets. nih.govox.ac.uk The unique chemical scaffold of this compound could serve as a starting point for the development of selective chemical probes. Natural products are often excellent sources for chemical probes due to their inherent ability to interact with biological macromolecules with high affinity and selectivity. nih.govacs.org

The process of developing a chemical probe from a natural product involves synthesizing derivatives that retain the core pharmacophore while incorporating a reactive or reporter group. acs.org For example, an alkyne or azide (B81097) handle could be introduced into the this compound structure to allow for click chemistry-based target identification and visualization. These probes could then be used in techniques like activity-based protein profiling (ABPP) to identify the specific enzymes or receptors that this compound interacts with in a complex biological sample. nih.gov The development of such probes would be a powerful tool for dissecting the molecular mechanisms of this compound and for validating its potential therapeutic targets. nih.gov

Q & A

Q. How can machine learning enhance structure-activity relationship (SAR) predictions for this compound derivatives?

- Train graph neural networks (GNNs) on ChEMBL or PubChem datasets using molecular fingerprints (e.g., ECFP4). Validate predictions with synthesis and testing of top candidates. Feature importance analysis (e.g., SHAP values) can highlight structural motifs critical for activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.